2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-fluoro-4-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar structural motif.
Fluoroacetamides: Compounds with similar functional groups and biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various applications.
Uniqueness
2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-chloro-N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c14-8-13(18)16-9-10-1-2-12(11(15)7-10)17-3-5-19-6-4-17/h1-2,7H,3-6,8-9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNFVIDKIHRHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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